

Prognostic value of GDF15 compared to established cardiac markers

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GDF15: A Rising Contender in Cardiovascular Risk Stratification

An In-depth Comparison with Established Cardiac Markers

Growth differentiation factor 15 (GDF15), a stress-responsive cytokine, is emerging as a potent prognostic biomarker in cardiovascular disease. This guide provides a comprehensive comparison of GDF15 against established cardiac markers such as high-sensitivity cardiac troponin T (hs-cTnT), N-terminal pro-B-type natriuretic peptide (NT-proBNP), and high-sensitivity C-reactive protein (hs-CRP), offering researchers, scientists, and drug development professionals a detailed overview of its prognostic capabilities, supported by experimental data and methodologies.

Prognostic Performance Across Cardiovascular Conditions

Recent studies have consistently demonstrated that GDF15 provides significant prognostic information for various cardiovascular events, often independent of and incremental to traditional biomarkers.

Acute Coronary Syndrome (ACS): In patients with ACS, elevated GDF15 levels are strongly associated with an increased risk of long-term all-cause death and major adverse cardiovascular events (MACE).[1] A study involving 358 ACS patients found that GDF15

concentrations greater than 1800 ng/L were independently associated with all-cause death (Hazard Ratio [HR] 4.09) and MACE (HR 2.48).[1] The addition of GDF15 to a clinical model significantly improved the risk prediction for all-cause death.[1] Furthermore, a meta-analysis has confirmed that high plasma GDF15 levels are associated with an increased risk of mortality and recurrent myocardial infarction (MI) in ACS patients.[2] Some research suggests GDF15's prognostic value for MI and stroke is more significant in patients stabilized after recent ACS rather than during the acute phase.[3]

Chronic Heart Failure (CHF): In the context of chronic heart failure, GDF15 has proven to be a powerful predictor of adverse outcomes.[4] One study reported that in multivariate analysis, only left ventricular ejection fraction (LVEF) and GDF15 emerged as independent predictors of 12-month mortality in CHF patients.[4] Another study in patients with advanced chronic heart failure found GDF15 to be an independent prognostic marker for long-term mortality, incremental to NT-proBNP.[5] In fact, GDF15 was identified as a more potent predictor of mortality than NT-proBNP in this high-risk population.[5][6] A meta-analysis of 6,244 CHF patients showed a 6% increased risk of all-cause mortality for every 1-unit increase in the natural logarithm of baseline GDF15 concentration.[7]

Coronary Artery Disease (CAD): For patients with stable coronary artery disease, elevated GDF15 levels are independently associated with an increased risk of MACE and all-cause death.[8] A meta-analysis including 49,443 CAD patients demonstrated that the highest GDF15 concentrations were significantly associated with an increased risk of all-cause death (HR 2.24), cardiovascular death (HR 2.00), and MI (HR 1.42) after adjusting for clinical characteristics and other prognostic biomarkers.[9]

Comparative Data on Prognostic Value

The following tables summarize the quantitative data from key studies, comparing the prognostic performance of GDF15 with established cardiac markers.

Table 1: Prognostic Value of GDF15 in Acute Coronary Syndrome (ACS)

Study/Cohort	Patient Population	Endpoint	Marker(s) Compared	Key Findings (Hazard Ratio/C-index)	Citation
L. Maristany et al. (2021)	358 ACS patients	All-Cause Death	GDF15 vs. Clinical Model	GDF15 >1800 ng/L: HR 4.09. Addition of GDF15 to clinical model increased AUC from 0.823 to 0.876.	[1]
GUSTO-IV (2007)	2081 NSTEMI-ACS patients	1-Year Mortality	GDF15, NT-proBNP, hs-cTnT, hs-CRP	GDF15 (AUC 0.757) was a strong predictor, adding prognostic information to other markers.	[10]
BIOMARCS Cohort	844 post-ACS patients	CV Mortality & Recurrent ACS	GDF15, hs-cTnT, NT-proBNP, hs-CRP	Longitudinally measured GDF15 (HR 1.81) and hs-cTnT (HR 1.61) were independent predictors.	[11]

Table 2: Prognostic Value of GDF15 in Chronic Heart Failure (CHF)

Study/Cohort	Patient Population	Endpoint	Marker(s) Compared	Key Findings (Hazard Ratio/C-index)	Citation
Kempf et al. (2007)	235 CHF patients	12-Month Mortality	GDF15 vs. NT-proBNP, LVEF, etc.	GDF15 was an independent predictor (P=0.003), along with LVEF.	[4]
van der Velde et al. (2013)	209 advanced CHF patients	All-Cause Mortality	GDF15, NT-proBNP, hs-CRP, hs-TnT, Gal-3	GDF15 (AUC 0.78) was the most predictive marker, stronger than NT-proBNP (AUC 0.63).	[5]
Meta-Analysis (2020)	6,244 CHF patients	All-Cause Mortality	GDF15	Per 1 LnU increase in GDF15: HR 1.06.	[7]
TRIUMPH Cohort	496 acute HF patients	All-Cause Mortality & HF Rehospitalization	GDF15, NT-proBNP, ST2, Gal-3, cTnI	NT-proBNP was the strongest predictor, followed by GDF15 and ST2.	[12]

Table 3: Prognostic Value of GDF15 in Coronary Artery Disease (CAD)

Study/Cohort	Patient Population	Endpoint	Marker(s) Compared	Key Findings (Hazard Ratio/C-index)	Citation
Zhao et al. (2021)	3654 CAD patients	MACE & All-Cause Death	GDF15 vs. Clinical Model	GDF15 >1800 ng/L was independently associated with MACE (HR 1.74) and all-cause death (HR 2.04).	[8]
Meta-Analysis (2020)	49,443 CAD patients	All-Cause Death, CV Death, MI	GDF15 vs. hs-TnT, cystatin C, hs-CRP, NT-proBNP	Highest GDF15 levels independently predicted all-cause death (HR 2.24), CV death (HR 2.00), and MI (HR 1.42).	[9]

Experimental Protocols

A summary of the methodologies from key cited studies is provided below to facilitate the interpretation and replication of findings.

Study: L. Maristany et al. (2021) - Long-term prognostic value of GDF-15 in acute coronary syndromes

- Study Design: Prospective cohort study.

- Patient Cohort: 358 patients with Acute Coronary Syndromes (ACS) who underwent coronary angiography.
- Biomarker Measurement: Plasma GDF15 was measured.
- Statistical Analysis: A clinical model including GRACE score, left ventricular ejection fraction <40%, prior myocardial infarction, and age was used. The incremental prognostic value of GDF15 was assessed for all-cause death. Net reclassification improvement and integrated discrimination improvement were also calculated. A multivariate competing risk model was used to assess the association between GDF15 and the incidence of heart failure and myocardial infarction.

Study: GUSTO-IV Non–ST-Elevation Acute Coronary Syndrome trial

- Study Design: Analysis of blood samples from a prospective, randomized, multicenter clinical trial.
- Patient Cohort: 2081 patients with non–ST-elevation acute coronary syndrome (NSTEMI-ACS).
- Biomarker Measurement: GDF15 levels were determined by an immunoradiometric assay. NT-proBNP, troponin T, and C-reactive protein were also measured.
- Statistical Analysis: Patients were categorized into tertiles based on GDF15 levels. Cox regression analysis was used to identify independent predictors of 1-year mortality. Receiver operating characteristic (ROC) curve analysis was performed to assess the prognostic accuracy of GDF15.

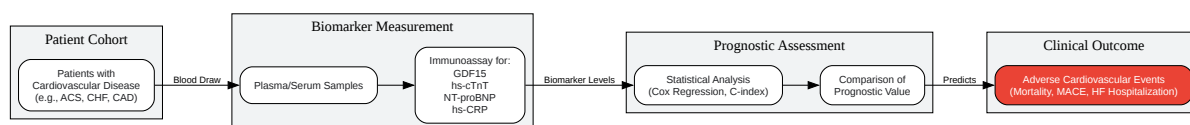
Study: van der Velde et al. (2013) - Incremental Prognostic Power of Novel Biomarkers in Advanced Chronic Heart Failure

- Study Design: Prospective observational cohort study.
- Patient Cohort: 209 patients with advanced chronic heart failure (97% NYHA class III).
- Biomarker Measurement: Circulating concentrations of NT-proBNP, GDF15, hs-CRP, galectin-3, and hs-TnT were measured.

- **Statistical Analysis:** The primary endpoint was all-cause long-term mortality. The prognostic value of each biomarker was assessed using univariate and multivariate Cox proportional hazard regression models. The area under the curve (AUC) was calculated for each marker, and the incremental value to NT-proBNP was determined using the integrated discrimination improvement (IDI) and net reclassification improvement (NRI).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework for evaluating the prognostic utility of GDF15 and its relationship with cardiovascular disease.



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Caption: Workflow for evaluating the prognostic value of GDF15.

Caption: GDF15 in the context of cardiovascular pathophysiology.

In conclusion, GDF15 has consistently demonstrated its potential as a valuable prognostic marker across a spectrum of cardiovascular diseases. Its ability to provide information independent of and incremental to established cardiac markers like hs-cTnT and NT-proBNP positions it as a promising tool for enhanced risk stratification and patient management in the future. Further research into its biological roles and clinical utility is warranted to fully integrate GDF15 into routine clinical practice.

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